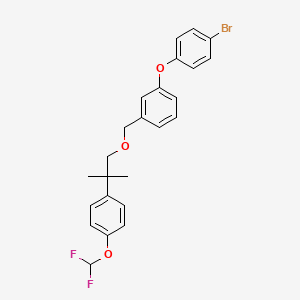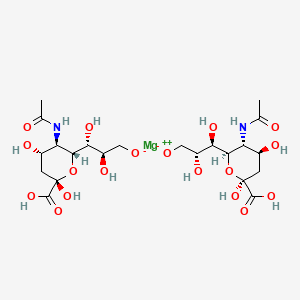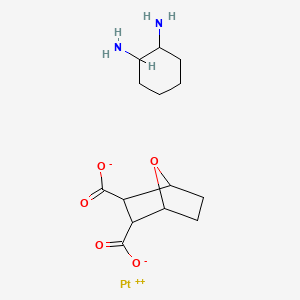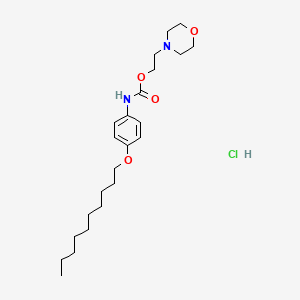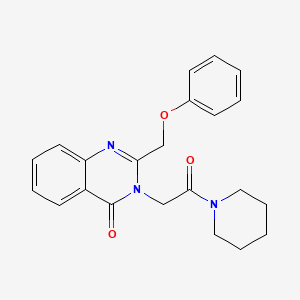
Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピペリジン, 1-((4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)アセチル)- は、キナゾリノン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ピペリジン環、キナゾリノンコア、およびフェノキシメチル基の存在によって特徴付けられます。
製造方法
合成経路と反応条件
ピペリジン, 1-((4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)アセチル)- の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
キナゾリノンコアの形成: この手順では、アントラニル酸誘導体をホルムアミドまたはその誘導体と酸性または塩基性条件下で環化させて、キナゾリノンコアを形成します。
フェノキシメチル基の導入: フェノキシメチル基は、適切なフェノール誘導体がハロメチルキナゾリノン中間体と反応する求核置換反応によって導入されます。
ピペリジンのアセチル化: 最後の手順では、ピペリジンをキナゾリノン中間体とアセチル化します。通常、酢酸無水物または塩化アセチルを塩基性条件下で使用します。
工業生産方法
この化合物の工業生産には、同様の合成経路を使用する可能性がありますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、および反応効率と収率を向上させる触媒の使用が含まれます。
化学反応解析
反応の種類
ピペリジン, 1-((4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)アセチル)- は、さまざまな種類の化学反応を受けます。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化により、追加の酸素官能基を有するキナゾリノン誘導体が生成される可能性があり、還元により、部分的または完全に還元されたキナゾリノン誘導体が生成される可能性があります。
科学研究への応用
ピペリジン, 1-((4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)アセチル)- は、幅広い科学研究への応用を有しています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性の研究が行われています。
医学: 特に新薬の開発における潜在的な治療的用途について調査されています。
工業: 新素材の開発やさまざまな工業プロセスにおける触媒として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethyl quinazolinone intermediate.
Acetylation of Piperidine: The final step involves the acetylation of piperidine with the quinazolinone intermediate, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield partially or fully reduced quinazolinone derivatives.
科学的研究の応用
Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
ピペリジン, 1-((4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)アセチル)- の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の酵素または受容体を阻害することにより作用し、一連の生化学的イベントを引き起こし、観測された効果をもたらします。関与する正確な分子標的と経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
キナゾリノン誘導体: キナゾリノンコアが類似しているが、置換基が異なる化合物。
ピペリジン誘導体: ピペリジン環が類似しているが、官能基が異なる化合物。
独自性
ピペリジン, 1-((4-オキソ-2-(フェノキシメチル)-3(4H)-キナゾリニル)アセチル)- は、ピペリジン環、キナゾリノンコア、およびフェノキシメチル基の特定の組み合わせが特徴です。このユニークな構造は、他の類似の化合物とは異なる独特の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.
Uniqueness
Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is unique due to its specific combination of a piperidine ring, a quinazolinone core, and a phenoxymethyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
85063-20-3 |
|---|---|
分子式 |
C22H23N3O3 |
分子量 |
377.4 g/mol |
IUPAC名 |
3-(2-oxo-2-piperidin-1-ylethyl)-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O3/c26-21(24-13-7-2-8-14-24)15-25-20(16-28-17-9-3-1-4-10-17)23-19-12-6-5-11-18(19)22(25)27/h1,3-6,9-12H,2,7-8,13-16H2 |
InChIキー |
MWUSLKFVBNSBMO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
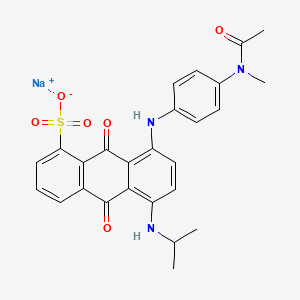
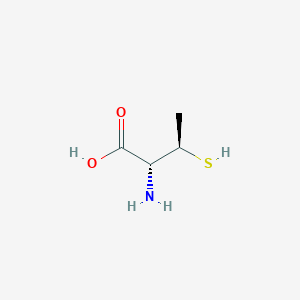
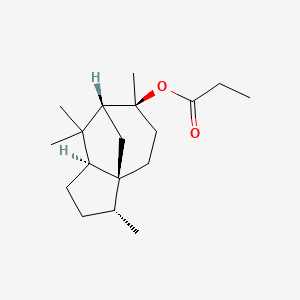
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
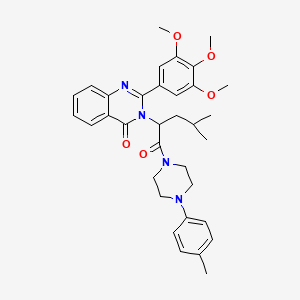
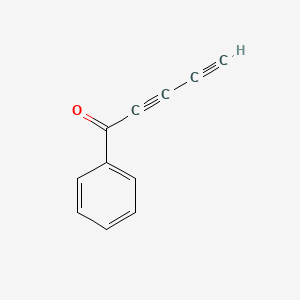
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
